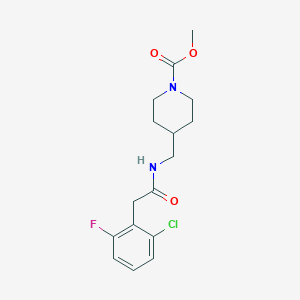

4-((2-(2-chloro-6-fluorophényl)acétamido)méthyl)pipéridine-1-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

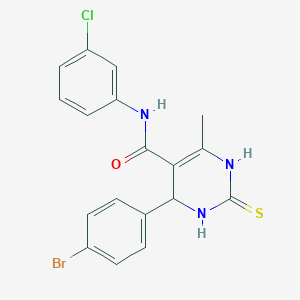

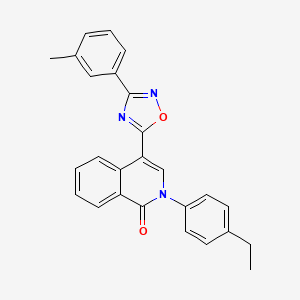

The synthesis of piperidine derivatives can involve various strategies, including Michael reactions and catalytic asymmetric synthesis. For instance, the synthesis of Methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates involves a Michael reaction with subsequent treatment with HCl/EtOH solution . Similarly, the asymmetric synthesis of 4-aryl-2-piperidinones is achieved through 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst . These methods could potentially be adapted for the synthesis of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The papers do not directly discuss the molecular structure of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate, but they do provide information on related compounds. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate involves the introduction of an acetamido group to the piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can vary depending on the substituents attached to the piperidine ring. The papers describe the use of piperidine derivatives in oxidative reactions, such as the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers . These reactions highlight the potential of piperidine derivatives to participate in various chemical transformations, which could be relevant for the chemical reactions analysis of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by the functional groups attached to the piperidine ring. For example, the introduction of a 3COOMe group in place of a 3-CN group in the 1,4-dihydropyridine-2(3H)-thione skeleton can increase solubility and lipophilicity . These properties are crucial for the detailed biological investigation of these compounds. The papers do not provide specific information on the physical and chemical properties of Methyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate, but the discussed properties of related compounds can offer a general understanding.

Applications De Recherche Scientifique

- Le 4-((2-(2-chloro-6-fluorophényl)acétamido)méthyl)pipéridine-1-carboxylate de méthyle présente des propriétés antivirales. Des chercheurs ont étudié son potentiel en tant qu'agent antiviral contre des virus spécifiques, tels que le VIH-1 . Des études supplémentaires pourraient explorer son mécanisme d'action et son efficacité contre d'autres souches virales.

Recherche antivirale

Lutte antiparasitaire et produits agrochimiques

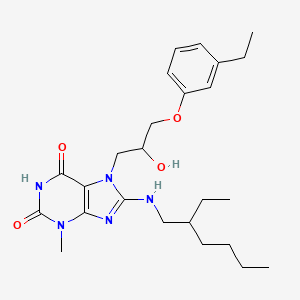

Mécanisme D'action

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon–carbon bonds . This process could affect various biochemical pathways, depending on the specific reactants and products involved.

Result of Action

The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it might contribute to the formation of carbon–carbon bonds , which could have various effects at the molecular and cellular levels.

Action Environment

The success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature, pH, and the presence of other chemical groups.

Propriétés

IUPAC Name |

methyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFN2O3/c1-23-16(22)20-7-5-11(6-8-20)10-19-15(21)9-12-13(17)3-2-4-14(12)18/h2-4,11H,5-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQLICRXIIRKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)

![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)